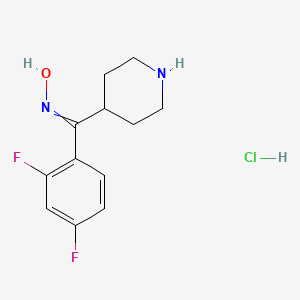

2,4-Difluorophenyl-(4-piperidinyl)methanone oxime hydrochloride

Beschreibung

2,4-Difluorophenyl-(4-piperidinyl)methanone oxime hydrochloride (CAS: 135634-18-3) is a key intermediate in synthesizing atypical antipsychotics such as risperidone and iloperidone . Its molecular formula is C₁₂H₁₅ClF₂N₂O (MW: 276.71 g/mol), featuring a piperidinyl core linked to a 2,4-difluorophenyl group via a ketone-oxime bridge . The compound exists as an (E)-stereoisomer in its pharmacologically active form .

Synthesis: The compound is typically synthesized via oximation of 2,4-difluorophenyl-(4-piperidinyl)methanone using hydroxylamine hydrochloride under reflux in ethanol (83% yield) . Subsequent cyclization reactions yield antipsychotic derivatives, with overall synthesis efficiencies reaching 49.5–62.4% .

Applications: Primarily used in pharmaceutical manufacturing, it contributes to dopamine and serotonin receptor modulation, critical for treating schizophrenia and bipolar disorder .

Eigenschaften

IUPAC Name |

N-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]hydroxylamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2N2O.ClH/c13-9-1-2-10(11(14)7-9)12(16-17)8-3-5-15-6-4-8;/h1-2,7-8,15,17H,3-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPVWKXXFKMUDPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=NO)C2=C(C=C(C=C2)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClF2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90723695 | |

| Record name | N-[(2,4-Difluorophenyl)(piperidin-4-yl)methylidene]hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90723695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135634-18-3 | |

| Record name | Methanone, (2,4-difluorophenyl)-4-piperidinyl-, oxime, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135634-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(2,4-Difluorophenyl)(piperidin-4-yl)methylidene]hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90723695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

2,4-Difluorophenyl-(4-piperidinyl)methanone oxime hydrochloride (CAS Number: 135634-18-3) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

- Molecular Formula : C₁₂H₁₅ClF₂N₂O

- Molecular Weight : 276.71 g/mol

- Boiling Point : 383.2 °C at 760 mmHg

- Flash Point : 185.6 °C

Synthesis

The synthesis of 2,4-Difluorophenyl-(4-piperidinyl)methanone oxime hydrochloride typically involves a multi-step process that includes the reaction of 2,4-difluorobenzoyl chloride with piperidine followed by oxime formation and subsequent hydrochloride salt formation. The detailed synthetic route is documented in several patents and scientific articles .

Anticancer Properties

Recent studies have indicated that derivatives of the compound exhibit significant anticancer activities. For instance, a study highlighted the effect of oxime derivatives on various cancer cell lines:

| Compound | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Compound A | MDA-MB-231 | 1.52 | Induces apoptosis |

| Compound B | HeLa | 0.15 | Inhibits tubulin polymerization |

| Compound C | A549 | 0.21 | Cell cycle arrest in G2/M phase |

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy .

Antioxidant Activity

In vitro assays have demonstrated that derivatives of 2,4-Difluorophenyl-(4-piperidinyl)methanone oxime exhibit antioxidant properties. The presence of electron-donating groups on the phenyl ring enhances this activity significantly. For example, compounds with trimethoxy substitutions showed promising results in scavenging free radicals .

Neuropharmacological Effects

There is also evidence suggesting that this compound may have neuropharmacological effects similar to those of risperidone, a known antipsychotic. The oxime derivative has been studied for its ability to modulate dopamine receptors, which could be beneficial in treating conditions like schizophrenia .

Case Studies

-

Case Study on Cancer Treatment :

In a xenograft model using MDA-MB-468 breast cancer cells, administration of a related compound showed a 77% reduction in tumor growth without significant weight loss in treated animals. This highlights the potential for therapeutic application in oncology . -

Neuropharmacological Assessment :

A study assessing the impact of this compound on dopaminergic signaling pathways indicated that it could effectively modulate these pathways, suggesting its use in neurological disorders .

Wissenschaftliche Forschungsanwendungen

Synthesis and Production

The synthesis of 2,4-Difluorophenyl-(4-piperidinyl)methanone oxime hydrochloride is primarily achieved through alkali-catalyzed reactions. The compound is produced by reacting 2,4-difluorophenyl-(4-piperidinyl)methanone with hydroxide in the presence of an alkali. This reaction yields a mixture that can be hydrolyzed to produce risperidone, a widely used antipsychotic medication .

Synthesis Pathway Example

A notable method for synthesizing risperidone involves refluxing 5.52 g of 2,4-Difluorophenyl-(4-piperidinyl)methanone oxime hydrochloride with potassium hydroxide. The process results in a yield of approximately 75% after purification steps .

Antipsychotic Drug Development

One of the primary applications of 2,4-Difluorophenyl-(4-piperidinyl)methanone oxime hydrochloride is in the synthesis of antipsychotic drugs such as risperidone and iloperidone. These drugs are crucial for the treatment of schizophrenia and bipolar disorder. The compound serves as an intermediate in the production of these medications, facilitating their development and formulation .

Potassium Channel Blockers

The compound has also been explored for its potential use in synthesizing amine derivatives that act as potassium channel blockers. These derivatives are being investigated for their therapeutic effects in treating autoimmune and inflammatory diseases .

Case Study: Synthesis Efficiency

A study demonstrated that using 2,4-Difluorophenyl-(4-piperidinyl)methanone oxime hydrochloride in the synthesis of risperidone resulted in high yields and purity levels, making it a preferred choice for pharmaceutical manufacturers . This efficiency is critical in industrial applications where cost-effectiveness and scalability are paramount.

Research on Impurities

Research has identified this compound as a significant impurity in paliperidone formulations. Understanding its properties and behavior during drug synthesis helps improve the quality control processes within pharmaceutical manufacturing .

Vergleich Mit ähnlichen Verbindungen

(i) Core Modifications

- Piperidinyl vs. Quinuclidinyl : Quinuclidin-3-one oxime ethers (e.g., compounds 1–4 in ) exhibit rigid bicyclic structures, enhancing blood-brain barrier penetration compared to the flexible piperidinyl core in the target compound. This rigidity improves receptor binding specificity in neurological applications .

- Fluorophenyl Substitution : Replacing 2,4-difluorophenyl with 4-fluorophenyl (as in ) reduces steric hindrance but diminishes affinity for serotonin 5-HT₂A receptors, critical for antipsychotic efficacy .

(ii) Thermal and Chemical Stability

- The target compound’s oxime-HCl group enhances solubility and stability (decomposition >250°C) compared to non-ionic oximes like di(1H-tetrazol-5-yl)methanone oxime, which decomposes at 288.7°C due to extensive hydrogen bonding .

Pharmacological and Industrial Relevance

- Antipsychotic Specificity : Unlike raloxifene hydrochloride (a benzothiophene derivative used for osteoporosis ), the target compound’s piperidinyl-difluorophenyl motif enables dual dopamine-serotonin modulation, reducing extrapyramidal side effects in schizophrenia treatment .

- Industrial Scalability : The compound’s synthesis avoids chromatography, favoring recrystallization (99.8% purity ), unlike intermediates for 5-HT₁B receptor tracers (e.g., [¹¹C]P943), which require radioisotopic labeling .

Research Findings and Limitations

- Stereochemical Challenges: Mechanochemical synthesis of oxime ethers (e.g., quinuclidin-3-one derivatives) produces (E/Z)-isomer mixtures, complicating purification . In contrast, the target compound’s (E)-isomer is stabilized by HCl salt formation .

- Safety Profile : The compound carries hazard statements H302 (harmful if swallowed) and H314 (severe skin burns), necessitating inert atmosphere storage .

Vorbereitungsmethoden

Solvent Systems

Temperature and Time

Stoichiometry

-

Hydroxylamine Excess : A 1.2:1 molar ratio of hydroxylamine hydrochloride to ketone maximizes yield.

Industrial Production Protocols

Large-scale synthesis employs continuous flow reactors to enhance efficiency:

-

Continuous Stirred-Tank Reactors (CSTR) : Maintain consistent temperature and mixing, achieving 90% conversion in 2 hours.

-

Crystallization : Anti-solvent addition (e.g., diethyl ether) ensures high-purity (>99%) oxime hydrochloride.

Table 1: Industrial vs. Laboratory-Scale Synthesis

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Yield | 75–85% | 88–92% |

| Purity | 95–98% | >99% |

| Reaction Time | 4–6 h | 2 h |

| Solvent Consumption | 500 mL/mol | 200 mL/mol |

Analytical Characterization

Spectroscopic Methods

X-Ray Crystallography

Applications in Pharmaceutical Synthesis

The oxime hydrochloride serves as a key intermediate in risperidone production:

Challenges and Mitigation Strategies

Byproduct Formation

Scalability Issues

Recent Advances

-

Catalytic Methods : Vanadium-based catalysts reduce reaction time to 1 hour with 95% yield.

-

Green Chemistry : Water-based systems under microwave irradiation achieve 88% yield at 100°C.

Comparative Analysis of Methods

Table 2: Efficiency of Synthetic Approaches

| Method | Yield (%) | Purity (%) | Time (h) |

|---|---|---|---|

| Traditional Reflux | 75–85 | 95–98 | 4–6 |

| Continuous Flow | 88–92 | >99 | 2 |

| Microwave-Assisted | 85–88 | 97–99 | 1 |

Q & A

Q. What are the common synthetic routes for preparing 2,4-Difluorophenyl-(4-piperidinyl)methanone oxime hydrochloride?

Methodological Answer: The compound is synthesized through a multi-step process:

Oxime Formation : React 2,4-difluorophenyl-(4-piperidinyl)methanone with hydroxylamine hydrochloride under reflux in methanol or ethanol. This step introduces the oxime group ().

Substitution Reactions : For functionalization, the oxime intermediate can react with sulfonyl chlorides (e.g., 2,5-dichlorobenzenesulfonyl chloride) in basic conditions (e.g., triethylamine) to introduce sulfonyl groups ().

Purification : Final purification is achieved via recrystallization or chromatography ().

Key Considerations : Monitor reaction pH and temperature to avoid overoxidation or decomposition of the oxime group.

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the oxime configuration and substituent positions ().

- Single-Crystal X-ray Diffraction (SCXRD) : Determines molecular conformation (e.g., chair conformation of the piperidine ring) and hydrogen-bonding networks ().

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=N stretch of oxime at ~1600 cm) ().

Best Practice : Cross-validate spectral data with computational methods (e.g., DFT calculations) to resolve ambiguities in stereochemistry ().

Advanced Research Questions

Q. How can researchers address challenges in stereochemical control during oxime formation?

Methodological Answer:

- Isomer Separation : Oximes often form E/Z isomers. Use fractional crystallization (e.g., MeOH/EtOAc mixtures) or preparative chromatography to isolate isomers. For example, Z-isomers may crystallize as green crystals, while E-isomers are yellow ().

- Reaction Optimization : Adjust reaction time and stoichiometry of hydroxylamine hydrochloride to favor specific isomers. Longer reaction times may equilibrate isomers ().

Data Contradiction Note : Conflicting isomer ratios in literature (e.g., 45:55 vs. 1:1 Z/E) highlight the need for solvent polarity and temperature control ().

Q. How are intermolecular interactions in the crystal lattice analyzed to predict stability?

Methodological Answer:

- Hirshfeld Surface Analysis : Quantifies interactions (e.g., O–H···O and C–H···O hydrogen bonds) contributing to crystal packing ().

- Energy Framework Analysis : Computes interaction energies (electrostatic, dispersion) to identify dominant stabilizing forces (e.g., π-π stacking vs. halogen bonds) ().

- Thermogravimetric Analysis (TGA) : Correlates thermal stability (e.g., stability up to 170°C) with interaction strength ().

Practical Tip : Combine experimental TGA data with computational models to predict decomposition pathways.

Q. What computational methods validate the experimental structure and electronic properties?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize molecular geometry and compare bond lengths/angles with SCXRD data ().

- HOMO-LUMO Analysis : Calculate energy gaps (e.g., ~4–5 eV) to assess reactivity and charge-transfer potential ().

- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites (e.g., oxime oxygen as a reactive hotspot) ().

Validation Step : Use software like Gaussian or ORCA to replicate experimental findings and refine force fields.

Q. How is this compound utilized in pharmacological research?

Methodological Answer:

- Intermediate in Drug Synthesis : The compound is a precursor to antipsychotics like risperidone. React with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole to form key intermediates ().

- Receptor Binding Studies : Modify the oxime group to explore structure-activity relationships (SAR) for CNS targets ().

Experimental Design : Use radioligand assays to compare binding affinity of oxime derivatives vs. parent ketones.

Data Contradiction and Optimization

Q. How should researchers resolve discrepancies in reported synthetic yields?

Methodological Answer:

- Variable Factors : Yields (e.g., 57% vs. 91% in ) depend on solvent purity, reaction scale, and isomer ratios.

- Troubleshooting :

- Use anhydrous solvents to minimize hydrolysis.

- Optimize equivalents of hydroxylamine hydrochloride (excess may degrade the oxime).

Reproducibility Tip : Report detailed reaction conditions (e.g., solvent, temperature, stoichiometry) to enable cross-study comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.